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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

Cat. No.: B15329425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of positional isomers is a critical step in chemical synthesis and

drug development. Benzo[d]isoxazole and its derivatives are prevalent scaffolds in medicinal

chemistry, making the precise characterization of substituted analogues essential. This guide

provides a comparative analysis of the key spectroscopic features of 4-iodobenzo[d]isoxazole
and its isomers (5-iodo, 6-iodo, and 7-iodo).

Due to the limited availability of published experimental spectra for all four specific isomers, this

guide utilizes established spectroscopic principles to predict the distinguishing features in

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These

predictions serve as a valuable reference for researchers in the identification and

characterization of these compounds.

Predicted Spectroscopic Data Comparison
The following table summarizes the expected quantitative data for the isomers of

iodobenzo[d]isoxazole. The primary distinguishing features are anticipated in the ¹H NMR

spectra, where the substitution pattern creates unique chemical shifts and spin-spin coupling

patterns for the aromatic protons.
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Spectroscopic
Feature

4-
Iodobenzo[d]is
oxazole

5-
Iodobenzo[d]is
oxazole

6-
Iodobenzo[d]is
oxazole

7-
Iodobenzo[d]is
oxazole

Molecular

Formula
C₇H₄INO C₇H₄INO C₇H₄INO C₇H₄INO

Molecular Weight 245.02 g/mol 245.02 g/mol 245.02 g/mol 245.02 g/mol

Mass Spec (EI-

MS)

M⁺ peak at m/z

245

M⁺ peak at m/z

245

M⁺ peak at m/z

245

M⁺ peak at m/z

245

¹H NMR

(Aromatic)

H5: ~7.8 ppm

(dd) H6: ~7.2

ppm (t) H7: ~8.0

ppm (dd)

H4: ~8.1 ppm (d)

H6: ~7.9 ppm

(dd) H7: ~7.5

ppm (d)

H4: ~7.7 ppm (d)

H5: ~7.6 ppm

(dd) H7: ~8.2

ppm (d)

H4: ~7.6 ppm (d)

H5: ~7.3 ppm (t)

H6: ~7.9 ppm (d)

¹³C NMR

7 signals. C4

expected to be

significantly

shielded (~95-

105 ppm).

7 signals. C5

expected to be

significantly

shielded (~95-

105 ppm).

7 signals. C6

expected to be

significantly

shielded (~95-

105 ppm).

7 signals. C7

expected to be

significantly

shielded (~95-

105 ppm).

IR (cm⁻¹)

~3100 (Ar C-H),

~1610 (C=N),

~1580, 1450 (Ar

C=C), ~1100 (N-

O), ~600-500 (C-

I)

~3100 (Ar C-H),

~1610 (C=N),

~1580, 1450 (Ar

C=C), ~1100 (N-

O), ~600-500 (C-

I)

~3100 (Ar C-H),

~1610 (C=N),

~1580, 1450 (Ar

C=C), ~1100 (N-

O), ~600-500 (C-

I)

~3100 (Ar C-H),

~1610 (C=N),

~1580, 1450 (Ar

C=C), ~1100 (N-

O), ~600-500 (C-

I)

Note: Predicted NMR chemical shifts (ppm) are relative to TMS and can vary based on solvent

and experimental conditions. Coupling patterns are described as d (doublet), t (triplet), and dd

(doublet of doublets).

Visualized Workflow for Isomer Characterization
The following diagram illustrates the typical experimental workflow for the synthesis,

purification, and comparative spectroscopic analysis of chemical isomers.
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Caption: Workflow for the characterization of chemical isomers.
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Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis

of iodo-substituted benzo[d]isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing positional isomers of this class.[1] One-

dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial

for unambiguous structural assignment.

Sample Preparation: Dissolve 5-10 mg of the purified solid isomer in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved to achieve high-resolution spectra.[2]

Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR

spectrometer.[2][3]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Parameters: Acquire 16 to 32 scans (nt=16 or 32) with a relaxation delay (d1) of 1-2

seconds.[4] The spectral width should be set to cover the range of aromatic and any

aliphatic protons (typically 0-12 ppm).

Referencing: Spectra are referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS) at 0.00 ppm.[2]

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled ¹³C experiment is used.

Parameters: A higher number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Techniques: DEPT-135 experiments can be run to differentiate between CH, CH₂, and

CH₃ signals. 2D NMR experiments like HSQC (correlating carbons to directly attached
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protons) and HMBC (correlating carbons to protons over 2-3 bonds) are essential for

assigning quaternary carbons and confirming the overall structure.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. While the

spectra of all four isomers are expected to be very similar, subtle differences in the "fingerprint"

region (1200–600 cm⁻¹) may be observable.[5]

Sample Preparation (Thin Solid Film):

Place a small amount (approx. 1-2 mg) of the solid sample in a small vial and dissolve it in

a few drops of a volatile solvent like methylene chloride or acetone.[6]

Using a pipette, drop the solution onto the surface of an IR-transparent salt plate (e.g.,

NaCl or KBr).[6]

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

[6]

Instrumentation and Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

Procedure: First, acquire a background spectrum of the empty sample compartment.

Then, place the salt plate with the sample film in the instrument's sample holder and

acquire the sample spectrum.[7]

Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range

of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its

fragmentation pattern, confirming the elemental composition.

Sample Introduction: Samples can be introduced directly via a solids probe or, if sufficiently

volatile and thermally stable, through a Gas Chromatography (GC-MS) system.[8]
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Ionization Method (Electron Ionization - EI):

The sample is introduced into a high-vacuum source chamber.[9][10]

A high-energy electron beam (typically 70 eV) bombards the sample molecules.[9]

This bombardment ejects an electron from the molecule, forming a positively charged

radical cation known as the molecular ion (M⁺).[11][12]

Mass Analysis and Detection:

The generated ions (the molecular ion and any fragments) are accelerated into a mass

analyzer (e.g., a quadrupole or magnetic sector).[9][11]

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

A detector records the abundance of each ion, generating a mass spectrum. The peak

corresponding to the intact radical cation is the molecular ion peak, which confirms the

molecular weight of the isomer. For all iodobenzo[d]isoxazole isomers, this peak will

appear at m/z = 245.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-4-iodobenzo-d-isoxazole-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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